molecular formula C12H15NO4S B2899601 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid CAS No. 344267-69-2

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid

Cat. No.: B2899601
CAS No.: 344267-69-2
M. Wt: 269.32
InChI Key: CUWXNCKFXYYJLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid typically involves the reaction of 4-methylbenzylamine with an appropriate acylating agent, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid is unique due to the presence of both the sulfinyl and 4-methylbenzyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-4-10(5-3-9)6-13-11(14)7-18(17)8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXNCKFXYYJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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